ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
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Overview
Description
Ethyl 7-(2-(4-methylpiperidin-1-yl)acetamido)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-(4-methylpiperidin-1-yl)acetamido)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods typically involve the cyclization of an aryl hydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Group: The dioxolo group can be introduced through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-(4-methylpiperidin-1-yl)acetamido)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 7-(2-(4-methylpiperidin-1-yl)acetamido)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored for its potential use in the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-(4-methylpiperidin-1-yl)acetamido)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
Ethyl 7-(2-(4-methylpiperidin-1-yl)acetamido)-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 7-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
InChI |
InChI=1S/C20H25N3O5/c1-3-26-20(25)19-18(22-17(24)10-23-6-4-12(2)5-7-23)13-8-15-16(28-11-27-15)9-14(13)21-19/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,22,24) |
InChI Key |
BHBFOQJWCSFIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)NC(=O)CN4CCC(CC4)C |
Origin of Product |
United States |
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